molecular formula C12H10FNO3 B1426975 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid CAS No. 1407074-26-3

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Cat. No.: B1426975
CAS No.: 1407074-26-3
M. Wt: 235.21 g/mol
InChI Key: BZRIYOAXMRQUIV-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 4-fluorophenyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often utilize eco-friendly catalysts and solvents to ensure a more sustainable production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The chemical structure can be represented as follows:

C12H12FN1O3\text{C}_12\text{H}_{12}\text{F}\text{N}_1\text{O}_3

Anti-inflammatory Properties

Research has indicated that isoxazole derivatives exhibit anti-inflammatory effects. A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent investigations have explored the compound's anticancer properties. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further development as an anticancer drug .

Neuropharmacology

The compound has also been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disc diffusion methods, showing significant inhibition zones, particularly against Staphylococcus aureus .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of bacterial growth

Table 2: Case Studies on Efficacy

StudyMethodologyFindings
In vitro anti-inflammatory studyCytokine assaysSignificant reduction in TNF-α levels
Cancer cell line studyMTT assay for cell viabilityDose-dependent apoptosis in MCF-7 cells
Neuroprotection studyOxidative stress assaysReduced ROS levels in neuronal cultures
Antimicrobial testingDisc diffusion methodEffective against S. aureus and E. coli

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
  • Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
  • 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

Uniqueness

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the ethyl group at the 5-position and the 4-fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10FNO3
  • Molecular Weight : 221.20 g/mol
  • CAS Number : 1494284-72-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The isoxazole ring structure allows for interactions with enzymes, potentially inhibiting their activity by binding to active sites.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, modulating their functions and influencing metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds, including this compound, have shown significant anticancer activity. A study evaluating similar isoxazole derivatives reported the following findings:

CompoundCell LineIC50 (µg/mL)Mechanism
2fHep3B5.76Induces apoptosis and cell cycle arrest
2fHepG234.64Reduces α-fetoprotein secretion
2aHep3B7.66Induces apoptosis
2bMCF-7Not specifiedInduces apoptosis

The compounds exhibited varying degrees of efficacy against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, there is ongoing investigation into the antimicrobial potential of this compound. Its structural characteristics suggest it may have activity against a range of microbial pathogens, although specific studies are still needed to quantify this effect .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A series of fluorophenyl-isoxazole derivatives were synthesized and tested for antiproliferative activity using MTS assays across multiple cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapy agents like doxorubicin .
  • Mechanistic Insights :
    • Flow cytometry analyses revealed that certain derivatives could induce G2-M phase arrest in cancer cells, highlighting their potential as effective anticancer agents through cell cycle modulation .
  • Comparative Analysis :
    • Comparative studies with other isoxazole derivatives indicated that the presence of electron-withdrawing groups (like fluorine) at specific positions on the phenyl ring enhances biological activity, making these compounds suitable candidates for further pharmacological exploration .

Properties

IUPAC Name

5-ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRIYOAXMRQUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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